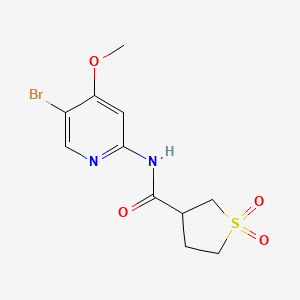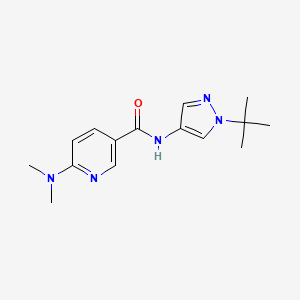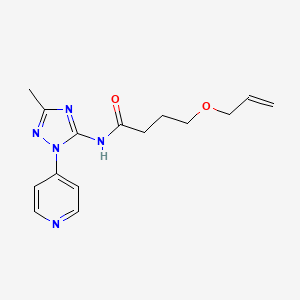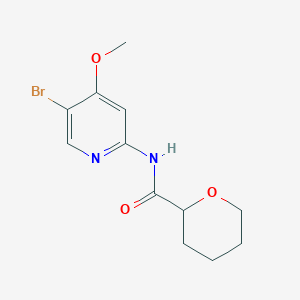
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine and methoxy groups on the pyridine ring can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The starting materials for this synthesis are often commercially available pyridine derivatives, which are then subjected to cross-coupling reactions with appropriate boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions would be optimized to ensure high yield and purity of the final product. This might include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the bromine atom would yield a hydrogen-substituted derivative.
Scientific Research Applications
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the biological activity of pyridine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide involves its interaction with specific molecular targets. The presence of the bromine and methoxy groups can enhance its binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)oxane-2-carboxamide: Lacks the bromine and methoxy groups, which can result in different reactivity and biological activity.
N-(5-bromo-2-methylpyridin-3-yl)oxane-2-carboxamide: Contains a methyl group instead of a methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide is unique due to the presence of both bromine and methoxy groups on the pyridine ring. These functional groups can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
N-(5-bromo-4-methoxypyridin-2-yl)oxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-17-10-6-11(14-7-8(10)13)15-12(16)9-4-2-3-5-18-9/h6-7,9H,2-5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKZYJXKRMCDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)NC(=O)C2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,1-Dioxo-4-[[(5-phenylfuran-2-yl)methylamino]methyl]thian-4-ol](/img/structure/B7411888.png)
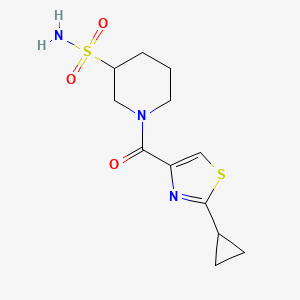
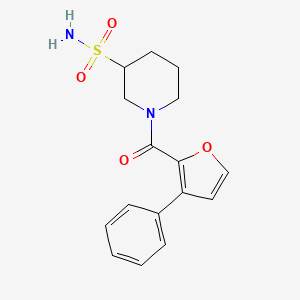

![1-[1-(2,3-Dimethylphenyl)ethyl]-3-[(2,5-dimethylpyrazol-3-yl)methyl]urea](/img/structure/B7411922.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-5,8-difluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7411925.png)
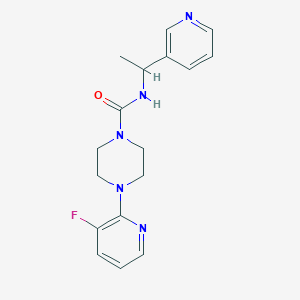
![3-[2-(4-Methoxyphenyl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7411932.png)
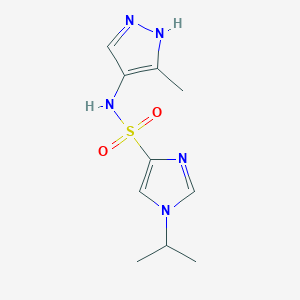
![4-[(1-Ethylimidazol-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B7411940.png)
![3-methoxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]piperidine-1-carboxamide](/img/structure/B7411944.png)
